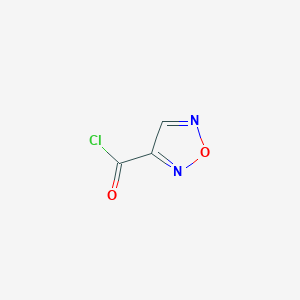

1,2,5-Oxadiazole-3-carbonyl chloride

Description

Properties

IUPAC Name |

1,2,5-oxadiazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HClN2O2/c4-3(7)2-1-5-8-6-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMKWOJHAYRKCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NON=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Acylhydrazides Followed by Chlorination

Step 1: Formation of Acylhydrazide Intermediate

Acylhydrazides are typically prepared by reacting hydrazine hydrate with esters or acids. For example, ethyl mandelate reacts with hydrazine hydrate to form the corresponding acylhydrazide.

Step 2: Cyclodehydration to Form 1,2,5-Oxadiazole

The acylhydrazide undergoes cyclodehydration, often facilitated by dehydrating agents such as phosphoryl chloride (POCl3) or 1,1′-carbonyldiimidazole (CDI), to form the 1,2,5-oxadiazole ring.

Step 3: Conversion to Carbonyl Chloride

The carboxyl group in the 1,2,5-oxadiazole derivative is converted to the acid chloride using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This step is crucial for obtaining this compound.

Direct Cyclization Using Bisoximes and CDI

A mild and efficient method involves the use of bisoximes as precursors, which upon treatment with 1,1′-carbonyldiimidazole (CDI) at ambient temperature, undergo cyclization to form substituted 1,2,5-oxadiazoles.

This method allows the synthesis of chlorinated furazans (1,2,5-oxadiazoles with chlorine substituents) directly from amino precursors, improving functional group compatibility and reducing thermal decomposition risks.

Detailed Synthetic Protocols and Conditions

Research Findings and Comparative Analysis

Yield and Purity : The CDI-mediated synthesis offers high yields and improved purity due to milder conditions compared to classical dehydrating agents like POCl3, which require higher temperatures and can degrade sensitive substrates.

Functional Group Compatibility : The CDI method allows the presence of various functional groups without decomposition, expanding the scope of substrates usable for 1,2,5-oxadiazole synthesis.

Safety and Environmental Impact : Using CDI avoids the use of harsh reagents like POCl3 or SOCl2, reducing hazardous by-products and improving operational safety.

Versatility : The classical method involving acylhydrazides and POCl3 is well-established and versatile but less selective, often requiring careful purification steps.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Acylhydrazide Cyclodehydration | Acylhydrazide from ester | POCl3, SOCl2/PCl5 | Reflux, water bath | Established, versatile | Harsh conditions, lower selectivity |

| Bisoxime Cyclization with CDI | Bisoximes | 1,1′-Carbonyldiimidazole | Ambient temperature | Mild, high yield, better compatibility | Limited substrate scope reported |

Chemical Reactions Analysis

Types of Reactions: 1,2,5-Oxadiazole-3-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted oxadiazole derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form multicyclic oxadiazoles.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Catalysts: Acidic or basic catalysts are often employed to facilitate cyclization reactions.

Major Products: The major products formed from these reactions include substituted oxadiazole derivatives and multicyclic oxadiazoles, which have applications in various fields .

Scientific Research Applications

1,2,5-Oxadiazole-3-carbonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Medicine: Oxadiazole derivatives have shown promise as anticancer, antiviral, and antibacterial agents.

Industry: It is used in the production of high-energy materials and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 1,2,5-oxadiazole-3-carbonyl chloride involves its ability to act as a reactive intermediate in various chemical reactions. Its molecular targets and pathways depend on the specific application and the nature of the substituents attached to the oxadiazole ring .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1,2,5-Oxadiazole-3-carbonyl chloride with analogous heterocyclic compounds:

Research Findings and Commercial Availability

- Purity and Suppliers: this compound is supplied by Combi-Blocks (95% purity) . [(5-Methyl-1,2-oxazole-3-carbonyl)amino]-pentylazanium chloride (Alfa Chemistry, 96% purity) highlights the demand for ionic oxazole derivatives in drug discovery .

- Synthetic Limitations : While details hydrazide-based routes for oxadiazines, the chloride’s synthesis likely involves chlorination of 1,2,5-Oxadiazole-3-carboxylic acid using reagents like SOCl₂ or PCl₅, though direct evidence is absent in the provided data.

Biological Activity

1,2,5-Oxadiazole-3-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antiproliferative properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a member of the oxadiazole family, which has gained attention for its pharmacological properties. The compound is synthesized through various methods that typically involve the reaction of carbonyl chlorides with hydrazines or similar precursors. Its structure allows for the formation of numerous derivatives, enhancing its potential applications in drug discovery.

Antiproliferative Effects

Research indicates that derivatives of 1,2,5-oxadiazole exhibit significant antiproliferative effects against various cancer cell lines. Notably, studies have demonstrated cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). The mechanism of action appears to involve the inhibition of topoisomerase I and other molecular targets .

Table 1: Antiproliferative Activity of 1,2,5-Oxadiazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT-116 | 10.5 | Topoisomerase I inhibition |

| 1,2,5-Oxadiazole derivative A | HeLa | 8.3 | Topoisomerase I inhibition |

| 1,2,5-Oxadiazole derivative B | MCF-7 | 12.4 | Induction of apoptosis |

The biological activity of 1,2,5-oxadiazole derivatives can be attributed to several mechanisms:

- Topoisomerase Inhibition : Compounds have been shown to inhibit topoisomerase I activity, which is crucial for DNA replication and transcription .

- Apoptosis Induction : Some derivatives promote apoptosis in cancer cells through various signaling pathways.

- Molecular Docking Studies : These studies reveal how these compounds interact with target enzymes at the molecular level, providing insights into their pharmacological profiles .

Case Studies and Research Findings

Several studies have investigated the biological activity and potential therapeutic applications of 1,2,5-oxadiazole derivatives:

- Study on Anticancer Activity : A recent study synthesized a series of 1,2,5-oxadiazole derivatives which were evaluated for their antiproliferative activity using the MTT assay. It was found that certain derivatives exhibited significant cytotoxicity against both HCT-116 and HeLa cell lines .

- Molecular Target Identification : Another research focused on identifying molecular targets for newly synthesized oxadiazole derivatives. The study highlighted the importance of structural modifications in enhancing biological activity and optimizing interactions with target proteins .

- Comparative Analysis : A comparative study with other oxadiazole derivatives revealed that while many exhibit similar activities, specific modifications in the oxadiazole ring structure can lead to enhanced efficacy against particular cancer types .

Q & A

Q. What is the optimal procedure for synthesizing 1,2,5-oxadiazole-3-carbonyl chloride derivatives?

Methodological Answer: A high-yield synthesis involves reacting the precursor carboxylic acid (e.g., 4-benzyloxy-1,2,5-oxadiazole-3-carboxylic acid) with freshly distilled thionyl chloride (SOCl₂) and a catalytic drop of DMF. Stir the mixture at room temperature for 24 hours, followed by concentration under reduced pressure. Purify the product via Kugelrohr distillation (2 × 10⁻⁵ bar, 110°C external bath) to obtain a low-melting-point white solid. Yield: ~87%. Confirm purity using ¹H-NMR (CDCl₃): δ 5.44 (s, -CH₂O-) and δ 7.40–7.49 (m, aromatic protons) .

Q. What analytical methods are essential for confirming the structure of this compound?

Methodological Answer: Use a combination of:

- ¹H-NMR : Key signals include the benzyloxy group (-CH₂O-) as a singlet at δ 5.44 and aromatic protons as a multiplet at δ 7.40–7.48.

- IR Spectroscopy : Confirm carbonyl chloride (C=O stretch ~1800 cm⁻¹).

- Mass Spectrometry : Validate molecular ion peaks (e.g., M⁺ at m/z 207.23 for hydrastinine hydrochloride derivatives) .

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| -CH₂O- | 5.44 | Singlet (s) |

| Aromatic protons | 7.40–7.49 | Multiplet (m) |

Q. What purification techniques are recommended for moisture-sensitive oxadiazole derivatives?

Methodological Answer:

- Distillation : Use a Kugelrohr apparatus under high vacuum (10⁻⁵ bar) to avoid thermal decomposition.

- Inert Atmosphere Handling : Store products under nitrogen/argon and use anhydrous MgSO₄ for drying organic extracts.

- Column Chromatography : Employ silica gel (230–400 mesh) with non-polar eluents (e.g., hexane/ethyl acetate) to isolate reactive intermediates .

Advanced Research Questions

Q. How can researchers address contradictory spectral data when characterizing oxadiazole derivatives?

Methodological Answer:

- Cross-Validation : Compare experimental NMR data with computational predictions (e.g., DFT calculations) to resolve ambiguities in aromatic proton assignments.

- Byproduct Analysis : Use LC-MS to detect side products (e.g., hydrolyzed acids from moisture exposure).

- Decoupling Experiments : Apply 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

Q. How does the choice of chlorinating agent impact synthesis efficiency?

Methodological Answer:

- Thionyl Chloride (SOCl₂) : Preferred for high yields (87%) and mild conditions. DMF catalyzes the reaction by generating reactive iminium intermediates.

- Phosphorus Pentachloride (PCl₅) : Useful for sterically hindered substrates but may require higher temperatures (80–100°C) and generate acidic byproducts.

- Safety Note : SOCl₂ is moisture-sensitive; PCl₅ requires careful handling due to exothermic reactions .

Q. What strategies mitigate the instability of this compound during storage?

Methodological Answer:

- Strict Anhydrous Conditions : Store in flame-sealed ampules under argon with molecular sieves.

- Low-Temperature Storage : Keep at –20°C to slow hydrolysis.

- Stability Screening : Monitor degradation via TLC (develop with KMnO₄ stain) and quantify hydrolyzed products using HPLC .

Q. How to optimize regioselectivity when introducing substituents on the oxadiazole ring?

Methodological Answer:

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) at the 4-position stabilize the oxadiazole ring during substitution reactions.

- Protecting Groups : Use benzyloxy or tert-butyl groups to block reactive sites.

- Reaction Monitoring : Track progress via in-situ IR to detect carbonyl chloride consumption (~1800 cm⁻¹ peak reduction) .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental elemental analysis results?

Methodological Answer:

- Sample Purity : Re-purify via recrystallization (e.g., ethanol/water) or sublimation.

- Combustion Analysis : Ensure complete oxidation by extending furnace time (>6 hours) for halogen-containing derivatives.

- Acceptable Deviation : ≤±0.4% for C/H/N/O values, as per validated protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.